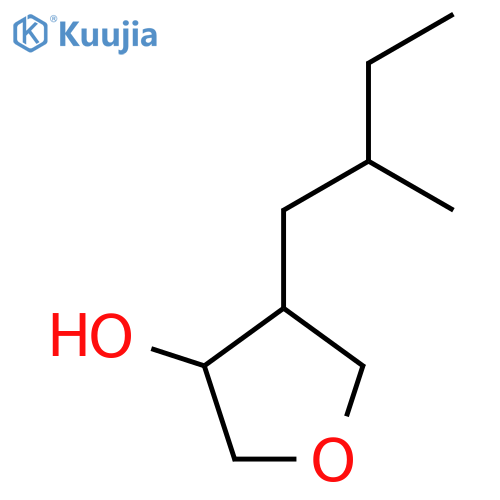

Cas no 2023728-17-6 (4-(2-methylbutyl)oxolan-3-ol)

4-(2-methylbutyl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

-

- 4-(2-methylbutyl)oxolan-3-ol

- 2023728-17-6

- EN300-1634727

-

- インチ: 1S/C9H18O2/c1-3-7(2)4-8-5-11-6-9(8)10/h7-10H,3-6H2,1-2H3

- InChIKey: OLDHGOMRNQPDDL-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(C1)CC(C)CC)O

計算された属性

- せいみつぶんしりょう: 158.130679813g/mol

- どういたいしつりょう: 158.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 29.5Ų

4-(2-methylbutyl)oxolan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634727-1.0g |

4-(2-methylbutyl)oxolan-3-ol |

2023728-17-6 | 1g |

$971.0 | 2023-06-04 | ||

| Enamine | EN300-1634727-2.5g |

4-(2-methylbutyl)oxolan-3-ol |

2023728-17-6 | 2.5g |

$1903.0 | 2023-06-04 | ||

| Enamine | EN300-1634727-0.25g |

4-(2-methylbutyl)oxolan-3-ol |

2023728-17-6 | 0.25g |

$893.0 | 2023-06-04 | ||

| Enamine | EN300-1634727-10.0g |

4-(2-methylbutyl)oxolan-3-ol |

2023728-17-6 | 10g |

$4176.0 | 2023-06-04 | ||

| Enamine | EN300-1634727-5000mg |

4-(2-methylbutyl)oxolan-3-ol |

2023728-17-6 | 5000mg |

$2235.0 | 2023-09-22 | ||

| Enamine | EN300-1634727-250mg |

4-(2-methylbutyl)oxolan-3-ol |

2023728-17-6 | 250mg |

$708.0 | 2023-09-22 | ||

| Enamine | EN300-1634727-1000mg |

4-(2-methylbutyl)oxolan-3-ol |

2023728-17-6 | 1000mg |

$770.0 | 2023-09-22 | ||

| Enamine | EN300-1634727-5.0g |

4-(2-methylbutyl)oxolan-3-ol |

2023728-17-6 | 5g |

$2816.0 | 2023-06-04 | ||

| Enamine | EN300-1634727-10000mg |

4-(2-methylbutyl)oxolan-3-ol |

2023728-17-6 | 10000mg |

$3315.0 | 2023-09-22 | ||

| Enamine | EN300-1634727-0.5g |

4-(2-methylbutyl)oxolan-3-ol |

2023728-17-6 | 0.5g |

$933.0 | 2023-06-04 |

4-(2-methylbutyl)oxolan-3-ol 関連文献

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

4-(2-methylbutyl)oxolan-3-olに関する追加情報

Comprehensive Analysis of 4-(2-methylbutyl)oxolan-3-ol (CAS No. 2023728-17-6): Properties, Applications, and Industry Trends

The chemical compound 4-(2-methylbutyl)oxolan-3-ol (CAS No. 2023728-17-6) has garnered significant attention in recent years due to its unique structural properties and versatile applications across multiple industries. As a derivative of oxolane (tetrahydrofuran), this molecule features a 2-methylbutyl substituent at the 4-position and a hydroxyl group at the 3-position, making it a valuable intermediate in organic synthesis. Researchers and manufacturers are increasingly exploring its potential in flavor and fragrance formulations, pharmaceutical intermediates, and specialty chemicals, aligning with the growing demand for sustainable and high-performance additives.

One of the most searched questions regarding 4-(2-methylbutyl)oxolan-3-ol revolves around its synthetic pathways. The compound is typically synthesized via catalytic hydrogenation or Grignard reactions, with recent advancements focusing on green chemistry principles to reduce environmental impact. Industry leaders are also investigating its role in bio-based solvents, a hot topic as global regulations push for alternatives to traditional petrochemical-derived products. Its low toxicity profile and biodegradability further enhance its appeal in eco-conscious markets.

In the flavor and fragrance industry, 4-(2-methylbutyl)oxolan-3-ol is prized for its ability to impart fruity and herbal notes, often compared to derivatives of gamma-valerolactone. This aligns with consumer trends favoring natural-inspired aromas in cosmetics and food products. Analytical techniques such as GC-MS and NMR spectroscopy are critical for quality control, ensuring consistency in commercial batches. Notably, its stability under acidic conditions makes it suitable for use in beverage and personal care formulations.

From a regulatory standpoint, CAS No. 2023728-17-6 is not classified as hazardous under major chemical inventories like REACH or TSCA, which simplifies its global trade. However, manufacturers must adhere to Good Manufacturing Practices (GMP) when producing it for pharmaceutical applications. Recent patent filings highlight its utility in drug delivery systems, particularly for enhancing the solubility of poorly water-soluble APIs—a key challenge in modern pharma R&D.

The future outlook for 4-(2-methylbutyl)oxolan-3-ol is closely tied to innovations in catalytic processes and circular economy models. As industries seek to reduce carbon footprints, this compound’s potential as a renewable platform chemical derived from biomass feedstocks (e.g., lignocellulose) is being actively researched. Collaborative efforts between academia and enterprises are expected to unlock new applications in advanced materials and functional fluids, positioning it as a molecule of strategic importance in the next decade.

2023728-17-6 (4-(2-methylbutyl)oxolan-3-ol) 関連製品

- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)

- 2228169-59-1(3-phenyl-1H-pyrazole-4-thiol)

- 17404-93-2(8-chloro-Cinnoline)

- 2920048-89-9(3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)

- 172703-83-2(4-methylpiperidine-2-carboxamide)

- 2229375-38-4(tert-butyl N-{3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-fluorophenyl}carbamate)

- 59080-31-8(1-Fluoro-7-methylnaphthalene)

- 2167472-45-7(tert-butyl 2-(isothiocyanatomethyl)butanoate)

- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)

- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)